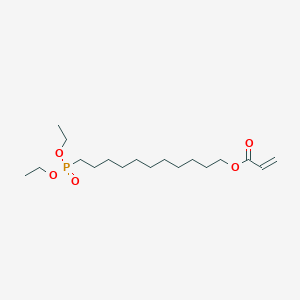







|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][P:17]([O:22]CC)([O:19]CC)=[O:18])(=[O:4])[CH:2]=[CH2:3].[Si](Br)(C)(C)C.Cl>C(Cl)Cl>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][P:17](=[O:18])([OH:22])[OH:19])(=[O:4])[CH:2]=[CH2:3]
|


|
Name
|
|
|
Quantity
|
420 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCCCCCCCCCP(=O)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
to stir for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
capped
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated by rotary evaporation
|
|
Type
|
DISSOLUTION
|
|
Details
|
the product mixture redissolved in ˜3 mL methanol
|
|
Type
|
STIRRING
|
|
Details
|
˜5 mL water and stirred for 2.5 hours during which a white precipitate
|
|
Duration
|
2.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
formed
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted into dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
pumped dry
|
|
Type
|
DISSOLUTION
|
|
Details
|
The yellow/brown solid was dissolved in hot acetonitrile
|
|
Type
|
CUSTOM
|
|
Details
|
put in the freezer overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCCCCCCCCCCCP(O)(O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 143 mg | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |